4-Deoxyglucarate

Enzyme inhibition Enolase superfamily Mechanistic enzymology

4-Deoxyglucarate (CID 5288136; DrugBank DB03212) is a six-carbon dicarboxylic acid belonging to the medium-chain hydroxy acid class. It is formally derived from D-glucaric acid by removal of the hydroxyl group at the C4 position, yielding the molecular formula C₆H₈O₇ (monoisotopic mass 192.027 Da).

Molecular Formula C6H10O7
Molecular Weight 194.14 g/mol
Cat. No. B10777979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Deoxyglucarate
Molecular FormulaC6H10O7
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)O)O)O)C(C(=O)O)O
InChIInChI=1S/C6H10O7/c7-2(4(9)6(12)13)1-3(8)5(10)11/h2-4,7-9H,1H2,(H,10,11)(H,12,13)/t2-,3-,4+/m0/s1
InChIKeyWZLURCXZSPTANB-YVZJFKFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Deoxyglucarate for Research Procurement: Compound Identity and Baseline Characteristics


4-Deoxyglucarate (CID 5288136; DrugBank DB03212) is a six-carbon dicarboxylic acid belonging to the medium-chain hydroxy acid class [1]. It is formally derived from D-glucaric acid by removal of the hydroxyl group at the C4 position, yielding the molecular formula C₆H₈O₇ (monoisotopic mass 192.027 Da) [2]. In bacterial systems, 4-deoxyglucarate functions as a competitive inhibitor of D-glucarate dehydratase (GlucD; EC 4.2.1.40) from the enolase superfamily, a property that distinguishes it from the substrate D-glucarate and has made it an essential tool ligand for crystallographic and mechanistic studies of this enzyme family [3][4].

Why D-Glucarate, L-Idarate, or KDG Cannot Substitute for 4-Deoxyglucarate in Experimental Workflows


Despite sharing a six-carbon dicarboxylate scaffold with D-glucarate and L-idarate, 4-deoxyglucarate is unique among in-class compounds in lacking a C4 hydroxyl group amenable to β-elimination, rendering it resistant to enzymatic dehydration by GlucD while retaining active-site affinity [1][2]. Unlike the natural product of GlucD catalysis—5-keto-4-deoxy-D-glucarate (KDG)—4-deoxyglucarate lacks the C5 keto group and therefore cannot undergo subsequent aldol cleavage or decarboxylation, making it a stable, non-productive ligand [3]. Xylarohydroxamate, the other well-characterized competitive inhibitor of GlucD, contains a hydroxamate moiety that chelates the catalytic Mg²⁺ ion through a fundamentally different coordination geometry than the carboxylate-based binding of 4-deoxyglucarate, so the two inhibitors are not interchangeable for studies of carboxylate recognition or C6-carboxylate bidentate metal ligation [1][4].

Evidence-Based Differentiation of 4-Deoxyglucarate: Quantitative Head-to-Head Comparisons Against Closest Analogs


4-Deoxyglucarate vs. D-Glucarate: Competitive Inhibition Versus Substrate Turnover in Glucarate Dehydratase

4-Deoxyglucarate functions as a bona fide competitive inhibitor of E. coli D-glucarate dehydratase (GlucD), occupying the same active-site pocket as the substrate D-glucarate without undergoing dehydration, as confirmed by X-ray crystallography [1]. In contrast, D-glucarate is turned over by GlucD to form 5-keto-4-deoxy-D-glucarate (KDG) with a k_cat of approximately 12 s⁻¹ and a K_m of 0.5 mM (pH 7.5, 25 °C) [2]. While a numeric K_i for 4-deoxyglucarate has not been published, the competitive inhibition mode is established crystallographically: the inhibitor binds with its C6 carboxylate as a bidentate ligand to the active-site Mg²⁺, and the absence of the C4 hydroxyl group prevents the β-elimination step required for catalysis [1].

Enzyme inhibition Enolase superfamily Mechanistic enzymology

4-Deoxyglucarate vs. 5-Keto-4-Deoxyglucarate (KDG): Structural and Functional Differentiation for Biocatalytic Pathway Studies

In the alternative D-glucarate degradation pathway of Acinetobacter baylyi ADP1, deletion of the gene encoding D-glucarate dehydratase (ACIAD0128) abolishes growth on D-glucarate as sole carbon source, whereas deletion of 5-dehydro-4-deoxyglucarate dehydratase (ACIAD0130) causes accumulation of KDG and a severe growth defect (division time increased 10-fold relative to wild-type) [1]. 4-Deoxyglucarate differs structurally from KDG (C₆H₈O₇ vs. C₆H₈O₈; Δm/z = 16 mass units) by the absence of the C5 keto group, making 4-deoxyglucarate incapable of serving as a substrate for the downstream enzyme KDG dehydratase/decarboxylase (EC 4.2.1.41) [2][3]. LC-MS analysis confirms that KDG (detected at m/z 193.0341, positive-ion mode) is the exclusive product of GlucD acting on D-glucarate; 4-deoxyglucarate is not an intermediate in any characterized pathway [1].

Metabolic intermediate analysis Biocatalysis Aldaric acid metabolism

Crystallographic Binding Mode of 4-Deoxyglucarate vs. Xylarohydroxamate at GlucD: Resolution and Coordination Geometry

The crystal structure of E. coli GlucD in complex with 4-deoxyglucarate (PDB 1ECQ) was solved at 2.0 Å resolution with R-work = 0.209 and R-free = 0.305 [1]. In this structure, the C6 carboxylate group of 4-deoxyglucarate serves as a bidentate ligand to the catalytic Mg²⁺ ion, a coordination mode also observed for the product KDG but absent in the xylarohydroxamate complex (PDB 1EC9, also at 2.0 Å resolution), where the hydroxamate group provides a distinct chelation geometry [1][2]. Both 4-deoxyglucarate and xylarohydroxamate were diffused into pre-formed GlucD crystals and characterized as competitive inhibitors; however, only 4-deoxyglucarate retains the natural carboxylate-to-Mg²⁺ coordination observed in substrate/product complexes, making it the preferred probe for studying the native metal-ligand architecture of the enolase superfamily [1][3].

Crystallography Ligand coordination Enzyme structure

4-Deoxyglucarate as a Key Intermediate Surrogate in Engineered FDCA Production Pathways

The Synthetic Genomics patent family (EP 2898083 A4; WO2014047510A1) discloses engineered enzymatic pathways for converting glucose into 5-dehydro-4-deoxyglucarate (DDG, the 5-keto oxidized form of 4-deoxyglucarate) as a direct intermediate in the biosynthesis of 2,5-furandicarboxylic acid (FDCA), a high-value biopolymer monomer [1]. The pathway architecture places DDG at the branch point between glucarate metabolism and FDCA production: GlucD dehydrates D-glucarate to KDG (DDG), which is then dehydrated and decarboxylated to 2,5-dioxopentanoate before cyclization to FDCA [2]. 4-Deoxyglucarate, as the reduced/stable surrogate of DDG, provides a non-reactive chemical standard for analytical method development (e.g., LC-MS calibration) and for studying enzyme specificity at the DDG branch point without interference from the labile keto group [2][3].

Metabolic engineering Biopolymer precursors FDCA synthesis

Organism-Specific Pathway Differentiation: E. coli KDG Aldolase Pathway vs. Alternative Dehydratase/Decarboxylase Pathway

Two distinct D-glucarate degradation pathways exist across bacteria: the E. coli pathway routes KDG through KDG aldolase (EC 4.1.2.20) to pyruvate and tartronate semialdehyde, whereas the alternative pathway in Pseudomonas, Acinetobacter, and Bacillus species uses KDG dehydratase/decarboxylase (EC 4.2.1.41) to produce 2,5-dioxopentanoate and ultimately α-ketoglutarate [1]. 4-Deoxyglucarate inhibits GlucD from E. coli competitively, blocking entry into the aldolase branch; however, its inhibitory potency against Pseudomonas putida GlucD has been reported to differ from that of the E. coli enzyme, reflecting active-site sequence divergence (P. putida GlucD shares ~70% sequence identity with E. coli GlucD) [2]. GlucD from E. coli also accepts L-idarate as an alternative substrate and catalyzes epimerization between D-glucarate and L-idarate—activities not directly modulated by 4-deoxyglucarate, which occupies the substrate-binding site without participating in epimerization chemistry [2].

Microbial metabolism Pathway specificity Inhibitor selectivity

Definitive Application Scenarios for 4-Deoxyglucarate Based on Validated Differentiation Evidence


Crystallographic Fragment Screening and Active-Site Occupancy Studies of Enolase Superfamily Enzymes

4-Deoxyglucarate is the ligand of choice for co-crystallization and soaking experiments with glucarate dehydratase (GlucD) when the goal is to determine the native carboxylate-Mg²⁺ coordination geometry without catalytic turnover [1]. The PDB 1ECQ structure at 2.0 Å resolution demonstrates that 4-deoxyglucarate diffuses into pre-formed GlucD crystals and occupies the active site with its C6 carboxylate serving as a bidentate Mg²⁺ ligand, exactly mirroring the metal coordination seen in the product (KDG) complex [1]. In contrast, xylarohydroxamate (PDB 1EC9) employs a non-native hydroxamate chelation mode, and D-glucarate is converted to KDG during soaking, producing a mixed occupancy state [2]. For fragment-based screening campaigns targeting the enolase superfamily, 4-deoxyglucarate provides a validated, non-reactive reference ligand with a known binding pose [1].

In Vitro Pathway Reconstitution and Enzyme Specificity Assays for D-Glucarate Degradation

When reconstituting the D-glucarate degradation pathway in vitro—whether the E. coli KDG aldolase branch or the alternative KDG dehydratase/decarboxylase branch—4-deoxyglucarate serves as a critical negative-control ligand [1]. In coupled enzyme assays linking GlucD activity to NADPH formation via α-KGSA dehydrogenase, 4-deoxyglucarate can be used to confirm that observed activity is GlucD-dependent: it occupies the GlucD active site competitively without generating KDG, and thus no NADPH signal should arise if GlucD is the rate-limiting entry point [1]. This application is directly supported by the A. baylyi ADP1 pathway reconstitution data showing that deletion of GlucD (ACIAD0128) abolishes D-glucarate-dependent growth [1].

Analytical Reference Standard for DDG in FDCA Bioproduction Process Development

Engineering teams developing biocatalytic routes from glucose to 2,5-furandicarboxylic acid (FDCA) via the DDG intermediate require a stable analytical standard for LC-MS method validation and quantification of pathway intermediates [1]. DDG (5-dehydro-4-deoxyglucarate) is susceptible to spontaneous decarboxylation and enzymatic conversion by KDG dehydratase, making it unreliable for calibration [2]. 4-Deoxyglucarate, lacking the labile C5 keto group, provides a chemically stable surrogate with a distinct but predictable mass shift (Δm/z = 16 from DDG) that enables robust calibration curves for DDG quantitation in fermentation broth or enzyme assay samples [1]. The patent disclosure EP 2898083 A4 explicitly identifies DDG as the critical intermediate in the glucose-to-FDCA pathway, establishing the industrial relevance of this application [1].

Teaching and Training Tool for Competitive Inhibition Demonstrations in Undergraduate Biochemistry Laboratories

4-Deoxyglucarate is uniquely suited for undergraduate teaching laboratories demonstrating competitive enzyme inhibition, because its mechanism is transparent: the missing C4 hydroxyl explains why it binds but cannot react [1]. Paired with D-glucarate as substrate and a simple coupled assay (e.g., monitoring NADPH formation at 340 nm), students can directly observe that 4-deoxyglucarate reduces the apparent activity of GlucD in a concentration-dependent manner without itself producing a signal [2][3]. The crystal structures (PDB 1ECQ, 1EC9) provide visual reinforcement of the structural basis for inhibition, making 4-deoxyglucarate a pedagogically coherent choice over xylarohydroxamate (whose inhibition mechanism involves hydroxamate chelation rather than simple hydroxyl deletion) [3].

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